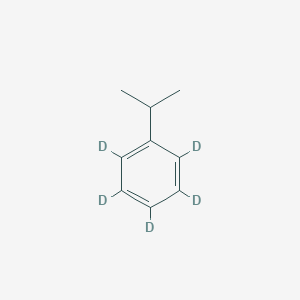

2-Phenyl-D5-propane

概述

描述

2-Phenyl-D5-propane is a deuterated form of 2-Phenylpropane, which is a colorless liquid with a sweet odor. This compound is commonly used as a solvent and as a starting material for the synthesis of various organic compounds. The deuterated form, this compound, is particularly valuable in research and medical applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-D5-propane typically involves the deuteration of 2-Phenylpropane. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical factors in industrial production, and rigorous quality control measures are implemented to ensure consistency .

化学反应分析

Types of Reactions

2-Phenyl-D5-propane undergoes various chemical reactions, including:

Oxidation: The benzylic position (carbon adjacent to the aromatic ring) is particularly reactive and can undergo oxidation to form benzylic alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different deuterated derivatives.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using deuterium gas (D2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions

Major Products Formed

科学研究应用

Organic Synthesis

Isotopic Labeling in Reaction Mechanisms

2-Phenyl-D5-propane serves as a valuable tool for studying reaction mechanisms through isotopic labeling. The presence of deuterium allows researchers to trace the pathways of chemical reactions more effectively than with non-labeled compounds. For instance, studies have utilized this compound to investigate the kinetics of hydrogen transfer reactions in organic synthesis, providing insights into the transition states and intermediates involved.

Case Study: Kinetic Isotope Effects

A notable study explored the kinetic isotope effects (KIE) in reactions involving this compound. By comparing reaction rates between deuterated and non-deuterated versions, researchers were able to elucidate the role of hydrogen abstraction in rate-determining steps. The findings indicated that the introduction of deuterium significantly alters the reaction dynamics, highlighting the compound's utility in mechanistic studies .

Biochemical Applications

Metabolism Studies

In biochemical research, this compound is employed to study metabolic pathways. Its isotopic labeling allows for precise tracking of metabolic processes in vivo. For example, it has been used to investigate the metabolism of phenolic compounds in various biological systems, providing insights into their bioavailability and pharmacokinetics.

Case Study: Drug Metabolism

A research article detailed how this compound was used in drug metabolism studies to understand how certain pharmaceuticals are processed in the liver. The deuterated compound helped identify metabolic pathways and potential interactions with liver enzymes, aiding in drug design and safety assessments .

Material Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to its unique structural characteristics.

Data Table: Properties of Polymers with this compound

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 150 °C |

| Thermal Decomposition Temp (Td) | 350 °C |

| Mechanical Strength | High |

This table summarizes key properties observed in polymers synthesized with this compound, indicating its potential for developing high-performance materials .

Environmental Applications

Green Chemistry Initiatives

The compound has also found applications in green chemistry, where it is used as a solvent or reagent that minimizes environmental impact during chemical processes. Its use in synthesizing biodegradable polymers is an area of active research.

Case Study: Biodegradable Plastics

A recent study highlighted the incorporation of this compound into biodegradable plastic formulations. The results demonstrated improved degradation rates compared to traditional plastics, showcasing its potential role in sustainable material development .

作用机制

The mechanism of action of 2-Phenyl-D5-propane involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. This property is particularly valuable in drug development, where deuterated compounds can exhibit improved stability and reduced metabolic degradation .

相似化合物的比较

Similar Compounds

2-Phenylpropane: The non-deuterated form of 2-Phenyl-D5-propane, commonly used as a solvent and starting material.

Phenylpropene: Compounds containing a phenyl ring bonded to propene, used in various chemical syntheses.

Phenylacetone: An organic compound with a similar structure, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which confer distinct properties such as altered metabolic pathways and improved stability. These characteristics make it particularly valuable in research and medical applications, where precise tracking and enhanced performance are required.

生物活性

Chemical Structure and Properties

2-Phenyl-D5-propane, with the chemical formula and CAS number 97095-85-7, is a deuterated derivative of phenylpropane. It features a phenyl group attached to a propane backbone, where five hydrogen atoms are replaced with deuterium, enhancing its stability and providing unique properties for biological studies. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Research indicates that compounds similar to this compound can modulate various biological processes, including:

- Antioxidant Activity : Compounds with phenolic structures often exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-cancer Properties : Preliminary studies suggest that certain derivatives of phenylpropane can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

- Anti-Cancer Activity : A study investigated the effects of phenylpropane derivatives on A549 lung cancer cells. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on cell proliferation. Specifically, derivatives showed IC50 values ranging from 28.61 μg/mL to 61.54 μg/mL, demonstrating their potential as anti-cancer agents .

- Antioxidant Studies : Another research effort focused on the antioxidant capabilities of deuterated phenylpropane compounds. The findings suggested that the presence of deuterium could enhance the stability of these compounds, leading to improved antioxidant activity compared to their non-deuterated counterparts.

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | Anti-cancer (A549 cells) | 28.61 - 61.54 | |

| Guaiacyl DHP | Anti-cancer (A549 cells) | 181.46 | |

| Phenolic Derivative | Antioxidant | Not specified |

Synthesis and Characterization

The synthesis of this compound involves deuteration processes that enhance its stability and biological activity. Characterization techniques such as NMR spectroscopy confirm the substitution pattern and purity of the compound.

Toxicological Assessments

Toxicological studies indicate that while some phenylpropane derivatives exhibit biological activity, they also require careful evaluation for potential toxicity. Research involving animal models has shown varying degrees of toxicity depending on the dose and administration route.

Future Directions in Research

Ongoing research aims to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications in the chemical structure influence biological activity and toxicity profiles.

- Clinical Applications : Potential applications in treating specific cancers or oxidative stress-related diseases.

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。